molecular formula C13H9FN2OS2 B2745203 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone CAS No. 339017-36-6

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone

Cat. No. B2745203
CAS RN: 339017-36-6
M. Wt: 292.35
InChI Key: MVDYHKVSSGAAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and complex. It includes a thieno[2,3-c]isothiazol ring, a fluorophenyl group, and an amino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of related heterocyclic amides through a microwave-assisted process was developed. This method highlights the strategic use of similar compounds as intermediates for synthesizing benzamide derivatives under catalyst- and solvent-free conditions, indicating potential applications in green chemistry and synthetic efficiency (Moreno-Fuquen et al., 2019).

Antitumor Activity

Synthesis and testing of structurally related compounds have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential applications in cancer research and therapy (Tang & Fu, 2018).

Molecular Docking and DFT Calculations

The novel compound synthesis, structural elucidation, and computational studies including density functional theory (DFT) calculations and molecular docking have been utilized to understand the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of the analogue, indicating applications in drug design and antiviral research (FathimaShahana & Yardily, 2020).

Antimicrobial and Antioxidant Properties

Studies have also focused on the synthesis of related compounds and evaluation of their antibacterial and antioxidant activities, suggesting applications in the development of new antimicrobial and antioxidant agents (Nagaraj et al., 2018).

Advanced Material Synthesis

Research into novel diamines containing ketones and ethers for the synthesis of poly(keto ether ether amide)s has revealed materials with high thermal stability and enhanced solubility, indicating potential applications in advanced material science and engineering (Sabbaghian et al., 2015).

Safety and Hazards

The compound has some hazard statements associated with it: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-6-9-10(15)12(18-13(9)16-19-6)11(17)7-2-4-8(14)5-3-7/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDYHKVSSGAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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